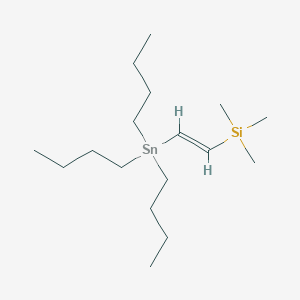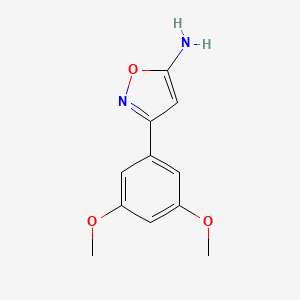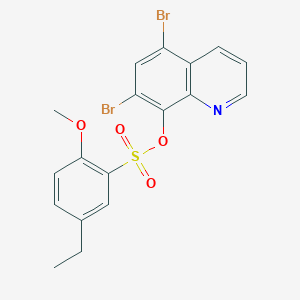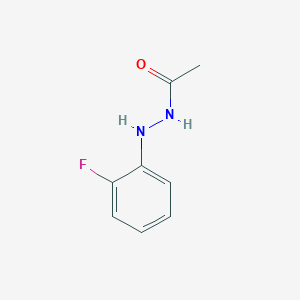
(E)-trimethyl(2-(tributylstannyl)vinyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of silanes typically involves the reaction of a silicon compound with a hydride or a halide . The specific synthesis process can vary depending on the type of silane and the desired properties .Molecular Structure Analysis
Silanes have a silicon atom bonded to hydrogen atoms and to other groups, which can include vinyl groups . The exact molecular structure depends on the specific type of silane .Chemical Reactions Analysis
Silanes can undergo a variety of chemical reactions, including hydrolysis, condensation, and coupling reactions . These reactions can be used to modify the properties of the silane or to bond the silane to other materials .Physical And Chemical Properties Analysis
The physical and chemical properties of silanes can vary widely depending on their specific structure. For example, vinyl silanes can improve the thermal and mechanical properties of polymers .Aplicaciones Científicas De Investigación
Hiyama Coupling Reactions
- Vinyl tris(trimethylsilyl)silanes, including variants like (E)-trimethyl(2-(tributylstannyl)vinyl)silane, are used in Hiyama coupling reactions. These reactions involve oxidative treatments that generate reactive silanol or siloxane species, facilitating cross-couplings with aryl, heterocyclic, and alkenyl halides. This process is significant in organic synthesis, especially for creating conjugated systems while retaining stereochemistry (Wang et al., 2008).
Polymer Modification and Nanocomposites
- In the field of polymer science, trimethyl(vinyl)silane derivatives are utilized to modify polymers, enhancing their properties like compression set in nanocomposites. This is achieved through chemical bonding between the polymer and components like organoclay, playing a vital role in materials science (Park et al., 2008).
Synthesis of N-Heterocycles and Radical Reactions
- The chemical reactivity of trimethyl(vinyl)silane is explored in creating diverse N-heterocycles and facilitating radical reactions. Such reactions are crucial in synthetic organic chemistry for producing complex molecular structures with potential applications in pharmaceuticals and materials science (Astakhova et al., 2019).
Crosslinking in Polymer Chemistry
- Trimethyl(vinyl)silane derivatives are used to introduce crosslinking in polymers. This application is particularly relevant in creating materials with enhanced thermal and mechanical properties, which is important for industrial applications and advanced materials development (Schapman et al., 2000).
Investigations in Polymer Degradation
- Studies on the thermal degradation of polymers containing vinyl-trimethyl-silane groups contribute to understanding the stability and lifespan of various polymeric materials. Such research is critical for developing materials for high-temperature applications and ensuring long-term durability (Blazsó & Székely, 1974).
Organosilicon Chemistry
- Research on organosilicon derivatives, including vinyl-trimethyl-silane, provides insights into the bond structure and reactivity of these compounds. Understanding these properties is essential for developing new silicon-based materials with unique chemical and physical properties (Nagy et al., 1966).
Surface Coating and Corrosion Protection
- The application of silanes, like vinyl-trimethyl-silane, in surface coatings, particularly on metals, enhances adhesion and provides corrosion protection. This application is significant in the field of materials engineering and corrosion science (Flis & Kanoza, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl-[(E)-2-tributylstannylethenyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38SiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-trimethyl(2-(tributylstannyl)vinyl)silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)




![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)
